tert-Butyl (3-(3-bromo-5-(trifluoromethyl)phenoxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-(3-bromo-5-(trifluoromethyl)phenoxy)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(3-bromo-5-(trifluoromethyl)phenoxy)propyl)carbamate typically involves several key steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the synthesis of 3-bromo-5-(trifluoromethyl)phenol. This can be achieved through the bromination of 3-(trifluoromethyl)phenol using bromine or a brominating agent under controlled conditions.
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Alkylation: : The phenoxy intermediate is then alkylated with 3-bromopropylamine to form 3-(3-bromo-5-(trifluoromethyl)phenoxy)propylamine. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Carbamate Formation: : The final step involves the reaction of 3-(3-bromo-5-(trifluoromethyl)phenoxy)propylamine with tert-butyl chloroformate to form this compound. This reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and improved safety, especially when handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy group and the carbamate moiety.
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Hydrolysis: : The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions at the bromine site.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenoxy group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbamate group to the corresponding amine.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenoxy derivatives can be obtained.
Oxidation Products: Oxidation can yield phenolic or quinone derivatives.
Hydrolysis Products: Hydrolysis of the carbamate group yields 3-(3-bromo-5-(trifluoromethyl)phenoxy)propylamine and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(3-bromo-5-(trifluoromethyl)phenoxy)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also be used in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-bromo-5-(trifluoromethyl)phenoxy)propyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(3-chloro-5-(trifluoromethyl)phenoxy)propyl)carbamate
- tert-Butyl (3-(3-bromo-5-methylphenoxy)propyl)carbamate
- tert-Butyl (3-(3-bromo-5-(difluoromethyl)phenoxy)propyl)carbamate
Uniqueness
tert-Butyl (3-(3-bromo-5-(trifluoromethyl)phenoxy)propyl)carbamate is unique due to the presence of both bromine and trifluoromethyl groups on the phenoxy ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of compounds with specific biological or physical properties.
Properties
IUPAC Name |
tert-butyl N-[3-[3-bromo-5-(trifluoromethyl)phenoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrF3NO3/c1-14(2,3)23-13(21)20-5-4-6-22-12-8-10(15(17,18)19)7-11(16)9-12/h7-9H,4-6H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJPZKJSTNYXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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